molecular formula C24H42O12S6 B14259612 Hexa(propane-2-sulfonyl)benzene CAS No. 213740-57-9

Hexa(propane-2-sulfonyl)benzene

Cat. No.: B14259612
CAS No.: 213740-57-9
M. Wt: 715.0 g/mol
InChI Key: QZZPNFCYKSNNET-UHFFFAOYSA-N
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Description

Hexa(propane-2-sulfonyl)benzene is a highly substituted aromatic compound featuring six propane-2-sulfonyl (-SO₂-C₃H₇) groups symmetrically attached to a benzene ring. This structure confers unique physicochemical properties, including high molecular weight (~954 g/mol, calculated) and significant polarity due to the electron-withdrawing sulfonyl groups. Its bulky substituents likely reduce volatility and enhance thermal stability compared to simpler benzene derivatives.

Properties

CAS No.

213740-57-9

Molecular Formula

C24H42O12S6

Molecular Weight

715.0 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(propan-2-ylsulfonyl)benzene

InChI

InChI=1S/C24H42O12S6/c1-13(2)37(25,26)19-20(38(27,28)14(3)4)22(40(31,32)16(7)8)24(42(35,36)18(11)12)23(41(33,34)17(9)10)21(19)39(29,30)15(5)6/h13-18H,1-12H3

InChI Key

QZZPNFCYKSNNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent yields. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Hexa(propane-2-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexa(propane-2-sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa(propane-2-sulfonyl)benzene involves its interaction with molecular targets through its sulfone groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Comparison :

  • Hexachlorobenzene (HCB) : Six chlorine atoms substituents .
  • Hexa(propane-2-sulfonyl)benzene : Six propane-2-sulfonyl groups.

Physicochemical Properties :

Property Hexachlorobenzene (HCB) This compound (Estimated)
Molecular Weight (g/mol) 284.78 ~954.02 (calculated)
Vapor Pressure (20°C) 1.09 × 10⁻⁵ mmHg Significantly lower (due to higher MW/polarity)
Water Solubility Insoluble Moderate (sulfonyl groups enhance polarity)
Flash Point 242°C Likely higher (>300°C, inferred from substituents)

Environmental and Regulatory Impact :

  • HCB is a Persistent Organic Pollutant (POP) regulated under the Stockholm Convention due to its bioaccumulation and toxicity .

Other Hexasubstituted Benzenes

Hexafluorobenzene (C₆F₆) :

  • Substituents: Six fluorine atoms.
  • Properties: High electronegativity, low polarizability, and gas-phase reactivity distinct from sulfonyl derivatives.

Hexamethylbenzene (C₆(CH₃)₆) :

  • Substituents: Six methyl groups.
  • Properties: Electron-donating groups increase aromatic ring electron density, contrasting with sulfonyl’s electron-withdrawing effects.

Sulfonated Aromatic Compounds

Example : N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfonamide derivatives () :

  • Substituents: Sulfonamide and fluorinated propanol groups.
  • Molecular Weight: 477.40 g/mol (lower than this compound).
  • Applications: Often used in pharmaceuticals due to sulfonamide’s bioactivity.

Research Findings and Implications

  • HCB’s Toxicity: Linked to endocrine disruption and carcinogenicity .

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